

Introduction: A Pivotal Building Block in Modern Kinase Inhibition

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Compound of Interest

Compound Name: *2,5,6-Trichloronicotinic acid*

Cat. No.: *B182769*

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5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has emerged as a critical intermediate in the synthesis of targeted cancer therapies.^[1] Its pyrazole core, a five-membered ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, frequently appearing in approved drugs due to its metabolic stability and versatile biological activity.^{[2][3][4]} This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of certain hematological malignancies.

This molecule's significance lies in its structural contribution to potent and selective kinase inhibitors. It serves as a key precursor in the synthesis of Zanubrutinib and Ibrutinib, both of which are covalent BTK inhibitors used in oncology.^{[1][5][6]} Understanding the properties and handling of this intermediate is therefore of paramount importance for researchers and professionals in drug discovery and development.

Physicochemical Properties

The compound typically appears as a light yellow to off-white powder.^{[5][6]} Its molecular structure, featuring a pyrazole ring, an amino group, a phenoxyphenyl moiety, and a carbonitrile group, underpins its chemical reactivity and pharmacological potential.^[1]

Property	Value	Source(s)
CAS Number	330792-70-6	[1][7][8]
Molecular Formula	C16H12N4O	[7][9]
Molecular Weight	276.29 g/mol	[7][9]
Appearance	Light yellow to off-white powder	[5][6]
Boiling Point	585.3°C at 760 mmHg	[6][7]
Flash Point	307.8°C	[6][7]
Density	1.4±0.1 g/cm3	[6][7]
pKa	10.83±0.50 (Predicted)	[6]
Solubility	Slightly soluble in DMSO	[6]
Storage	Store in a cool, dry, well-closed container away from moisture and strong light/heat. Keep in a dark place under an inert atmosphere at room temperature.	[6][9][10]

The Pyrazole Scaffold in Drug Discovery

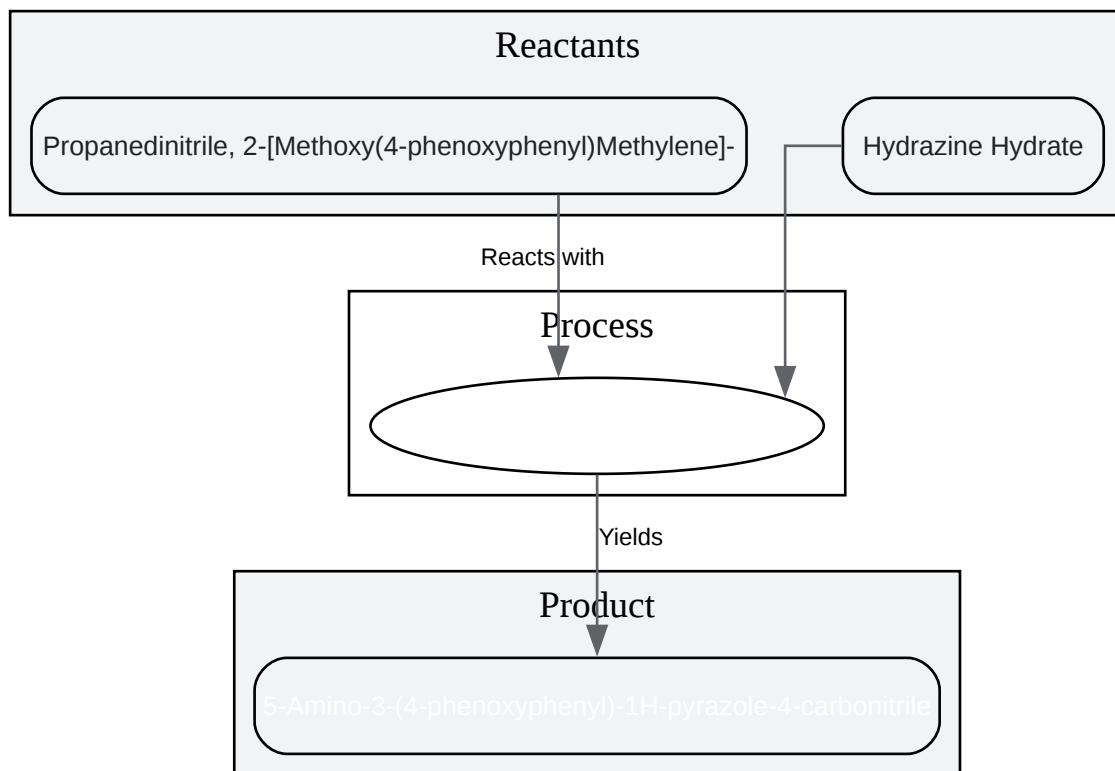
The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with numerous derivatives approved for treating a wide range of diseases.[2][3] Its presence is associated with a spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[11][12] The metabolic stability of the pyrazole ring is a key factor in its successful application in drug development.[2] In the context of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, this scaffold provides a rigid framework for the precise orientation of functional groups that interact with biological targets.

Synthesis and Chemical Reactivity

The synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a critical process for the production of its downstream products. A common and regioselective synthetic route involves the Michael addition of (ethoxymethylene)malononitrile to 4-phenoxyphenylhydrazine in ethanol under reflux.[1] This method is advantageous as it mitigates the formation of hydrazide byproducts. Other synthetic pathways are also available, with at least nine distinct routes having been documented.[13]

The chemical reactivity of this compound is influenced by its various functional groups. The amino group can undergo oxidation to form nitro derivatives, while the carbonitrile group can be reduced to an amine.[1] Additionally, the phenoxy group can be substituted under specific reaction conditions.[1]

A generalized workflow for a common synthesis approach is outlined below:



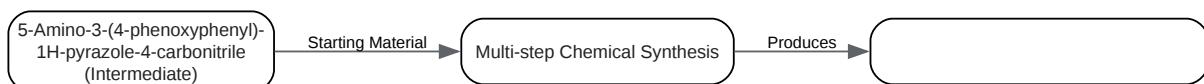
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Caption: Generalized synthetic workflow for 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

Application in the Synthesis of BTK Inhibitors

The primary application of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib and the second-generation inhibitor, Zanubrutinib (ACP-196).^{[5][6][14]} BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies. By serving as a foundational component of these inhibitors, this pyrazole derivative plays an indirect but vital role in the treatment of diseases like chronic lymphocytic leukemia and mantle cell lymphoma.

The logical flow from this intermediate to the final active pharmaceutical ingredient (API) is depicted below:



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Caption: Role of the pyrazole intermediate in the synthesis of a BTK inhibitor.

This compound has also been utilized as a reactant in the preparation of ring-fused pyrazole derivatives that act as inhibitors of lymphocyte-specific kinase (Lck), another important target in immunology and oncology research.^{[6][9]}

Hazards and Safety Precautions

As with any chemical intermediate, proper handling and safety protocols are essential when working with 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.

Hazard Identification:

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^{[6][14]}
- Signal Word: Warning.^{[6][14]}

Precautionary Measures:

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6][14]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][14]
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][14]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][14]
- P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6][14]

First-Aid Measures:

- Inhalation: Move the individual to fresh air.
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
- Eye Contact: Rinse with pure water for at least 15 minutes.
- Ingestion: Rinse mouth with water.[15]

Ecological Information:

There is currently no data available on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[15] Similarly, information regarding its persistence, degradability, and bioaccumulative potential is not available.[15] Therefore, it is crucial to prevent its release into the environment.

Disposal:

The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[15] It is imperative not to contaminate water, food, or feed during storage or disposal, and the compound should not be discharged into sewer systems.[15]

Conclusion

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is more than just a chemical intermediate; it is a key enabler of advanced therapeutic agents. Its pyrazole core provides a stable and versatile platform for the development of potent kinase inhibitors, most notably for BTK. A thorough understanding of its physicochemical properties, synthetic routes, and safety protocols is essential for chemists and pharmaceutical scientists working on the cutting edge of drug discovery. As research into kinase signaling pathways continues to expand, the importance of well-characterized and readily available building blocks like this pyrazole derivative will undoubtedly grow.

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